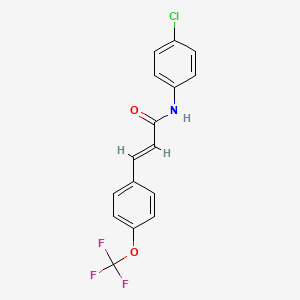

N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acrylamide derivatives, including those similar to N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, typically involves condensation reactions between appropriate amines and acryloyl chloride. A study by El‐Wakil (2006) elaborates on the synthesis of a closely related compound, N-(4-aminodiphenylmethane) acrylamide, through the reaction of 4,4′-diaminodiphenyl methane and acryloyl chloride, highlighting the general approach for synthesizing acrylamide derivatives (El‐Wakil, 2006).

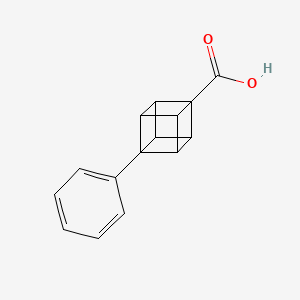

Molecular Structure Analysis

The molecular structure of acrylamide derivatives has been extensively studied through various spectroscopic techniques. For instance, the synthesis and characterization of a compound bearing resemblance to this compound, detailed by Tanış et al. (2019), utilized Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy. Such studies provide insights into the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical behavior (Tanış, Çankaya, & Yalçın, 2019).

Chemical Reactions and Properties

Acrylamide derivatives engage in various chemical reactions, primarily polymerization, due to the presence of the acrylamide functional group. Controlled radical polymerization techniques, such as those discussed by Mori, Sutoh, and Endo (2005), offer insights into how acrylamide derivatives polymerize, yielding polymers with specific characteristics. These reactions are pivotal for the compound's application in creating novel materials (Mori, Sutoh, & Endo, 2005).

Physical Properties Analysis

The physical properties of acrylamide derivatives, including solubility, melting points, and thermal stability, are crucial for their application in various domains. The study by Yao et al. (2010) on the solubility of a related acrylamide compound in methanol–ethanol solution provides a methodology for assessing the solubility of this compound, which is fundamental for process and product design (Yao, Li, Luo, & Liu, 2010).

Chemical Properties Analysis

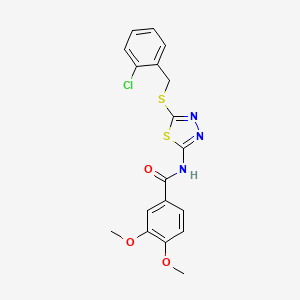

The reactivity of acrylamide derivatives, including reaction kinetics and mechanisms, is essential for understanding their behavior in various chemical environments. The work by Wu et al. (2004), exploring the KCNQ2 opener activity of N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides, offers a glimpse into the bioactivity of acrylamide derivatives, demonstrating their potential in biomedical research, albeit the focus here is not on biological applications (Wu et al., 2004).

Scientific Research Applications

Polymerization and Material Synthesis

- N-substituted acrylamides, including N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide, are used in the polymerization process to create polymers with specific properties. This process is significant in the field of material science for the development of new materials with desired characteristics (Yokota et al., 1964).

Antimicrobial and Biological Activities

- Certain acrylamide derivatives demonstrate potent antimicrobial properties. Research into N-substituted acrylamides has revealed their effectiveness against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Tale et al., 2011).

Synthesis and Characterization of Derivatives

- The synthesis and characterization of acrylamide derivatives, including this compound, are crucial in understanding their chemical properties and potential applications in various fields, such as pharmaceuticals and material science (Boudebbous et al., 2020).

Applications in Polymer Science

- Acrylamides are integral in the synthesis of functional polymers. These compounds are utilized as building blocks in creating polymers with specific functionalities, opening up avenues for innovative applications in areas like drug delivery systems and smart materials (Mori et al., 2005).

Corrosion Inhibition

- Research indicates that acrylamide derivatives can act as effective corrosion inhibitors. This application is particularly relevant in protecting metals and alloys from corrosion, which is crucial in industries such as construction and manufacturing (Abu-Rayyan et al., 2022).

Mechanism of Action

properties

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3NO2/c17-12-4-6-13(7-5-12)21-15(22)10-3-11-1-8-14(9-2-11)23-16(18,19)20/h1-10H,(H,21,22)/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVCMSICAPTAFE-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2484720.png)

![Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2484725.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine](/img/structure/B2484742.png)